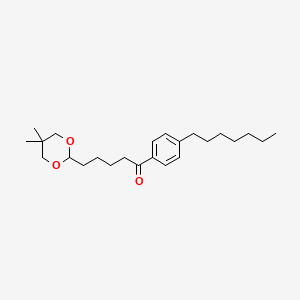

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone

Description

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-4-5-6-7-8-11-20-14-16-21(17-15-20)22(25)12-9-10-13-23-26-18-24(2,3)19-27-23/h14-17,23H,4-13,18-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASWHLZLAREPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645991 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-54-9 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 3-Hydroxy-2-butanone with Carbonate Reagents

- Method: The cyclization involves reacting 3-hydroxy-2-butanone with bis(trichloromethyl) carbonate or dimethyl carbonate in the presence of catalysts and solvents to form the cyclic carbonate ring.

- Reaction Conditions:

- Initial low-temperature reaction (0–5°C) with slow addition of bis(trichloromethyl) carbonate in an organic solvent, typically under nitrogen protection.

- Followed by heating to elevated temperatures (150–180°C) to complete cyclization and removal of by-products.

- Catalysts and Additives: Various auxiliary agents and catalysts such as sodium propylate are used to facilitate the reaction.

- Yields and Purity: Yields range from approximately 48% to 52%, with high purity around 99.5–99.7% by HPLC.

- Workup: After reaction completion, the mixture is cooled, extracted with diethyl ether, dried, concentrated, crystallized, filtered, and dried to obtain white crystalline 5,5-dimethyl-1,3-dioxan-2-one.

Transesterification Using Dimethyl Carbonate

- Method: 3-hydroxy-2-butanone and dimethyl carbonate undergo transesterification catalyzed by sodium propylate or similar bases.

- Reaction Steps:

- Heating the mixture at 60–100°C for 3–6 hours to perform ester exchange.

- Increasing temperature to 110–160°C for 2–5 hours to drive cyclization and distill off methanol by-product.

- Neutralization of catalyst with concentrated hydrochloric acid to pH ~7.

- Recovery of dimethyl carbonate and crystallization of the product by cooling.

- Purification: Recrystallization from suitable solvents (e.g., aliphatic ethers) at 0–5°C yields highly purified crystals.

- Yields and Purity: Yields reported around 47–53%, with purity up to 99.6% by HPLC and melting points near 78°C.

Table 1: Summary of Key Reaction Parameters for 5,5-Dimethyl-1,3-dioxan-2-one Synthesis

| Parameter | Method 1 (Bis(trichloromethyl) carbonate) | Method 2 (Dimethyl carbonate) |

|---|---|---|

| Starting Material | 3-Hydroxy-2-butanone | 3-Hydroxy-2-butanone |

| Carbonate Source | Bis(trichloromethyl) carbonate | Dimethyl carbonate |

| Catalyst/Additive | Various auxiliaries, sodium propylate | Sodium propylate |

| Solvent | Organic solvents (e.g., diethyl ether) | Dimethyl ether, dme (1,2-dimethoxyethane) |

| Initial Reaction Temp | 0–5°C | 60–100°C |

| Cyclization Temp | 150–180°C | 110–160°C |

| Reaction Time | 2–3 hours (low temp) + 45–75 min (high temp) | 3–6 hours (ester exchange) + 2–5 hours (cyclization) |

| Yield (%) | 48–52 | 47–53 |

| Purity (HPLC) | ~99.5–99.7% | ~99.6% |

| Melting Point (°C) | 77–78.6 | 78–78.5 |

Extension to 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylvalerophenone

The target compound involves further functionalization of the 5,5-dimethyl-1,3-dioxan-2-one core with a heptyl-substituted valerophenone moiety. Although specific detailed synthetic routes for this exact compound are scarce in open literature, general organic synthesis principles and related patent literature suggest the following:

- Step 1: Synthesis of the 5,5-dimethyl-1,3-dioxan-2-one intermediate as described above.

- Step 2: Preparation of 4'-heptylvalerophenone via Friedel-Crafts acylation or other ketone-forming methods involving heptyl-substituted precursors.

- Step 3: Coupling or condensation of the dioxanone moiety with the valerophenone derivative, possibly via nucleophilic substitution or esterification, depending on functional groups.

- Step 4: Purification by crystallization, chromatography, or recrystallization to achieve high purity.

Research Findings and Notes

- The use of bis(trichloromethyl) carbonate is effective but requires careful temperature control to avoid safety hazards.

- Dimethyl carbonate offers a safer and more environmentally friendly alternative with comparable yields.

- Reaction monitoring by HPLC and melting point determination is essential for assessing purity and completion.

- Crystallization at low temperatures (0–5°C) is critical for obtaining high-quality crystals.

- Neutralization of catalysts and removal of by-products like methanol are important for product quality.

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-heptylvalerophenone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-heptylvalerophenone involves its interaction with specific molecular targets and pathways. The dioxane ring and valerophenone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Valerophenone derivatives with variations in substituents on the phenyl ring and dioxane moiety are well-documented. Below is a detailed comparison based on structural features, physicochemical properties, and biological activity (where available).

Structural and Physicochemical Properties

Key Observations :

- Lipophilicity : The 4'-heptyl chain in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy groups) .

- Reactivity: Halogen (Cl) and nitro (NO₂) substituents enhance electrophilic reactivity, making these derivatives suitable for further functionalization .

- Polarity : Trifluoromethyl (CF₃) and nitro groups introduce significant polarity, affecting solubility in organic solvents .

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone (CAS: 898755-54-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its molecular formula is C24H38O, and it has a molecular weight of 374.57 g/mol. The compound's structure includes a dioxane moiety, which may contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C24H38O |

| Molecular Weight | 374.57 g/mol |

| CAS Number | 898755-54-9 |

| MDL Number | MFCD03844288 |

Biological Activity Overview

Research indicates that compounds with similar structural features to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone exhibit significant antitumor activity. The biological activity of this compound is primarily evaluated through its effects on various cancer cell lines.

Antitumor Activity

A study investigating the antitumor properties of compounds related to the dioxane series found that certain derivatives demonstrated selective cytotoxicity against various cancer types. The compound was tested against the NCI 60 human tumor cell line panel, revealing promising results in inhibiting tumor growth.

-

Cytotoxicity Testing :

- The compound exhibited IC50 values indicating its effectiveness against several cancer cell lines.

- Notably, it showed selective activity against specific adult and pediatric cancers, suggesting a potential therapeutic application in oncology.

-

Mechanism of Action :

- The proposed mechanism involves modulation of mRNA splicing pathways, which are critical in cancer progression.

- In vitro studies indicated that the compound might inhibit splicing in cell-free nuclear extracts and in cell-based assays, leading to apoptosis in cancer cells.

Comparative Analysis

A comparative analysis of the IC50 values across different studies highlights the relative potency of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone against other known anticancer agents:

| Compound | IC50 (µM) | Cancer Cell Lines Tested |

|---|---|---|

| 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone | < 5 | Various (NCI 60 panel) |

| Cisplatin | ~10 | Broad spectrum |

| Compound from dioxane series | < 10 | Specific tumor types |

Future Directions

Further research is warranted to optimize the structure of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone for enhanced efficacy and reduced toxicity. This includes:

- Synthesis of Analogues : Developing new analogs with varying substituents on the dioxane ring to assess their biological activity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic windows.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects on cancer cells.

Q & A

Basic: What experimental strategies are recommended for synthesizing 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone?

Answer:

A multi-step synthetic approach is typically required due to the compound’s complex structure. Begin with retrosynthetic analysis to identify key intermediates, such as the valerophenone backbone and the 5,5-dimethyl-1,3-dioxane moiety. Use protecting groups (e.g., acetonide or silyl ethers) to stabilize reactive sites during coupling reactions. For example:

Step 1: Synthesize 4'-heptylvalerophenone via Friedel-Crafts acylation, using heptylbenzene and valeroyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Step 2: Introduce the 5,5-dimethyl-1,3-dioxane ring via acid-catalyzed cyclization of a diol intermediate with acetone.

Step 3: Purify intermediates using column chromatography (silica gel, gradient elution) and confirm structural integrity via -NMR and LC-MS .

Basic: How should researchers characterize the purity and stability of this compound under laboratory conditions?

Answer:

Use orthogonal analytical methods:

- Purity: HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to quantify impurities. Compare retention times against standards.

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC. For hydrolytic stability, expose the compound to acidic/basic conditions (pH 1–13) and track degradation products .

- Structural Confirmation: High-resolution mass spectrometry (HRMS) for molecular formula validation and -NMR for stereochemical analysis .

Advanced: How can environmental fate studies be designed to assess the ecological impact of this compound?

Answer:

Adopt a tiered approach inspired by Project INCHEMBIOL :

Phase 1 (Lab): Determine physicochemical properties (logP, water solubility) and photolytic stability using OECD guidelines.

Phase 2 (Microcosm): Simulate biodegradation in soil/water systems (ISO 11266) and quantify metabolites via GC-MS.

Phase 3 (Field): Track bioaccumulation in model organisms (e.g., Daphnia magna) using -labeled compound and autoradiography.

Data Interpretation: Apply QSAR models to predict long-term toxicity and prioritize metabolites for further study .

Advanced: What methodologies are effective for resolving contradictory spectral data (e.g., NMR shifts) during structural elucidation?

Answer:

Contradictions often arise from conformational flexibility or solvent effects. Mitigate these by:

Variable Temperature NMR: Analyze -NMR at −60°C to 80°C to observe dynamic processes (e.g., ring-flipping in the dioxane group).

Computational Chemistry: Use DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and compare with experimental data.

Solvent Screening: Re-run NMR in deuterated DMSO, CDCl₃, and D₂O to assess solvent-induced shifts .

Advanced: How can researchers evaluate the biological activity of this compound against disease-relevant targets?

Answer:

Design a multi-modal assay cascade:

In Silico Screening: Dock the compound into target proteins (e.g., kinases, GPCRs) using AutoDock Vina to prioritize targets.

In Vitro Assays:

- Antimicrobial: Use microbroth dilution (CLSI guidelines) to determine MIC values against S. aureus and E. coli .

- Anticancer: Conduct MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.

Mechanistic Studies: Perform Western blotting or flow cytometry to assess apoptosis/autophagy pathways .

Advanced: What strategies optimize the regioselectivity of functional group modifications in this compound?

Answer:

Leverage steric and electronic effects:

Protecting Groups: Temporarily block reactive sites (e.g., ketone groups) with tert-butyldimethylsilyl (TBS) ethers during alkylation.

Catalysis: Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at the heptyl chain.

Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the dioxane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.